3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine
Beschreibung
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine is a heterocyclic compound that contains two triazine rings connected by a pentyl chain with sulfanyl groups. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique structural properties and reactivity .
Eigenschaften
CAS-Nummer |
1009834-89-2 |
|---|---|
Molekularformel |
C11H14N6S2 |
Molekulargewicht |
294.4g/mol |
IUPAC-Name |
3-[5-(1,2,4-triazin-3-ylsulfanyl)pentylsulfanyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H14N6S2/c1(2-8-18-10-12-4-6-14-16-10)3-9-19-11-13-5-7-15-17-11/h4-7H,1-3,8-9H2 |
InChI-Schlüssel |
QDPRGZHERQGYLE-UHFFFAOYSA-N |
SMILES |
C1=CN=NC(=N1)SCCCCCSC2=NC=CN=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine can be achieved through several synthetic routes. One common method involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another approach includes the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine rings.
Wissenschaftliche Forschungsanwendungen
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems. The compound’s triazine rings can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, its antifungal and anticancer activities may be attributed to its ability to inhibit specific enzymes or disrupt cellular pathways .
Vergleich Mit ähnlichen Verbindungen
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4,6-triamine (melamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
1,3,5-triazine-2,4,6-triol (cyanuric acid): Used in the production of disinfectants and herbicides.
3,5-dioxo-2,3,4,5-4H-(1,2,4)triazine-6-ylsulfanyl-acetic acid pentyl ester:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
